molecular formula C10H17N3O2 B15327924 Butyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate

Butyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate

Cat. No.: B15327924
M. Wt: 211.26 g/mol
InChI Key: GSRIJBDAOLQNLA-UHFFFAOYSA-N
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Description

Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is characterized by the presence of a butyl group, an amino group, and a methyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-amino-4-methyl-1H-pyrazole and butyl acrylate.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Procedure: The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and aprotic solvents like dimethylformamide (DMF) are employed.

Major Products Formed:

  • Oxidation Products: Oxo-compounds such as this compound oxide.

  • Reduction Products: Amine derivatives like this compound amine.

  • Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific enzymes or receptors, leading to biological effects.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other cellular processes.

Comparison with Similar Compounds

Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate is compared with other similar pyrazole derivatives:

  • Similar Compounds: Other pyrazole derivatives such as 3-amino-4-methyl-1H-pyrazole, 3-amino-1H-pyrazole, and 4-methyl-1H-pyrazole.

  • Uniqueness: The presence of the butyl group and the specific substitution pattern on the pyrazole ring make this compound unique compared to other pyrazole derivatives.

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Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

butyl 2-(3-amino-4-methylpyrazol-1-yl)acetate

InChI

InChI=1S/C10H17N3O2/c1-3-4-5-15-9(14)7-13-6-8(2)10(11)12-13/h6H,3-5,7H2,1-2H3,(H2,11,12)

InChI Key

GSRIJBDAOLQNLA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CN1C=C(C(=N1)N)C

Origin of Product

United States

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